
5-(3-Iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, commonly known as IPOP, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. This molecule has a unique structure that makes it an attractive candidate for developing new drugs. In
作用機序
The exact mechanism of action of IPOP is not fully understood. However, it has been suggested that IPOP may act by inhibiting enzymes that are involved in the biosynthesis of important biomolecules such as nucleic acids and proteins. This inhibition can cause cell death and lead to the suppression of various biological processes.
生化学的および生理学的効果
Studies have shown that IPOP can cause changes in the biochemical and physiological processes of cells. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the transmission of nerve impulses. IPOP has also been shown to modulate the levels of neurotransmitters such as dopamine and serotonin, which play a key role in regulating mood and behavior.
実験室実験の利点と制限
One of the main advantages of using IPOP in lab experiments is its unique structure, which makes it an attractive candidate for developing new drugs. However, IPOP has some limitations in lab experiments. It is a highly reactive compound and requires careful handling to avoid decomposition. Additionally, the synthesis of IPOP is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on IPOP. One possible direction is to explore its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and epilepsy. Another possible direction is to investigate the structure-activity relationship of IPOP to identify more potent and selective compounds. Additionally, the development of new synthetic methods for IPOP could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, IPOP is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of IPOP have been discussed in this paper. Further research on IPOP could lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of IPOP involves the reaction of 3-iodobenzoic acid with 4-methylphenylhydrazine to form 5-(3-iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. This reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride. The purity of IPOP can be improved by recrystallization using a suitable solvent.
科学的研究の応用
IPOP has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities. IPOP has also been shown to inhibit the growth of cancer cells and induce apoptosis. These properties make IPOP a promising candidate for developing new drugs for the treatment of various diseases.
特性
CAS番号 |
6218-74-2 |
|---|---|
製品名 |
5-(3-Iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
分子式 |
C15H11IN2O |
分子量 |
362.16 g/mol |
IUPAC名 |
5-(3-iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H11IN2O/c1-10-5-7-11(8-6-10)14-17-15(19-18-14)12-3-2-4-13(16)9-12/h2-9H,1H3 |
InChIキー |
UMAKDYLCOFGWDH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)I |
正規SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



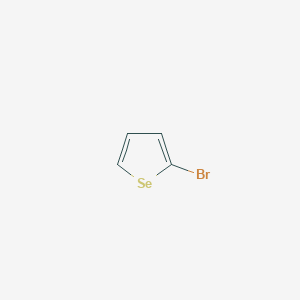
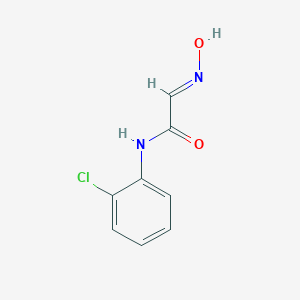
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
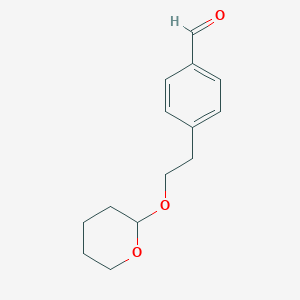
![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)
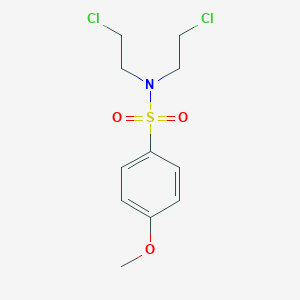
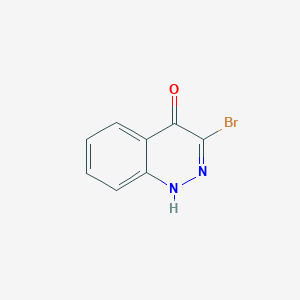
![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)
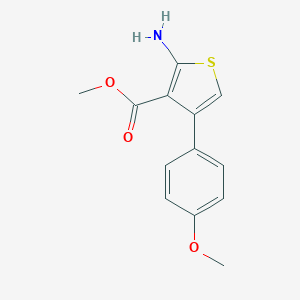
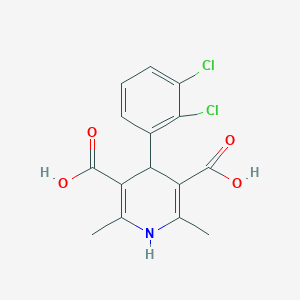
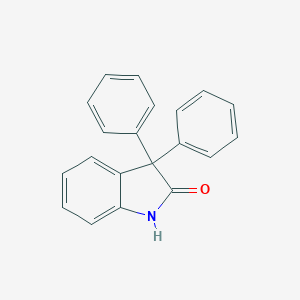
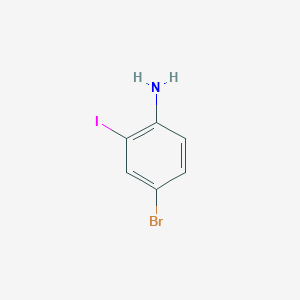
![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)